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Compound of Interest

Compound Name: Fulminic acid

Cat. No.: B1210680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fulminic acid (HCNO), a volatile and highly explosive compound, presents a significant

challenge for experimental characterization. Despite its instability, understanding its

thermodynamic properties is crucial for various fields, including combustion chemistry,

atmospheric science, and theoretical chemistry. This technical guide provides a comprehensive

overview of the core thermodynamic properties of fulminic acid, primarily derived from

computational studies, and details the methodologies used for their determination.

Core Thermodynamic Properties
Due to its hazardous nature, the experimental determination of the thermodynamic properties

of fulminic acid is exceptionally difficult. Therefore, the values presented below are

predominantly derived from high-level quantum chemical calculations, which have become the

primary source of reliable data for such unstable species.
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Thermodynamic
Property

Symbol Value Units

Standard Enthalpy of

Formation (298.15 K)
ΔHf° +184.6 ± 0.8 kJ/mol

Standard Molar

Entropy (298.15 K)
S° 240.2 J/(mol·K)

Standard Gibbs Free

Energy of Formation

(298.15 K)

ΔGf° +194.9 kJ/mol

Molar Heat Capacity

at Constant Pressure

(298.15 K)

Cp° 45.1 J/(mol·K)

Methodologies for Determination
The thermodynamic data presented in this guide are primarily the result of sophisticated

computational chemistry techniques. The inherent instability of fulminic acid largely precludes

direct experimental measurement of these properties.

Computational Protocols
The determination of the thermodynamic properties of fulminic acid relies on ab initio quantum

mechanical calculations. These methods solve the electronic Schrödinger equation to provide

fundamental information about molecular structure, energy, and vibrational frequencies.

A common and highly accurate approach involves the following steps:

Geometry Optimization: The molecular geometry of fulminic acid is optimized to find the

lowest energy arrangement of its atoms. This is typically performed using methods like

coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) or

high-level density functional theory (DFT) with a large basis set (e.g., aug-cc-pVTZ).

Vibrational Frequency Calculation: Once the optimized geometry is obtained, the vibrational

frequencies are calculated by computing the second derivatives of the energy with respect to
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the atomic coordinates. These frequencies are crucial for determining the vibrational

contribution to the thermodynamic properties.

Thermochemical Analysis: The standard thermodynamic functions are then calculated using

statistical mechanics. The translational, rotational, and vibrational contributions to the

enthalpy, entropy, and heat capacity are determined from the molecular mass, the moments

of inertia (from the optimized geometry), and the calculated vibrational frequencies. The

electronic contribution is also considered.

The standard enthalpy of formation is often determined using a high-accuracy thermochemical

scheme, such as the Active Thermochemical Tables (ATcT).[1][2][3][4] ATcT is a paradigm that

uses a network approach to derive self-consistent and highly accurate thermochemical values

by incorporating data from a vast array of experimental and theoretical sources.

Isomerization of Fulminic Acid to Isocyanic Acid
Fulminic acid is a high-energy isomer of the much more stable isocyanic acid (HNCO). The

isomerization process is highly exothermic and represents a fundamental reaction pathway for

this energetic molecule. Understanding the thermodynamics of this isomerization is key to

comprehending its reactivity and potential decomposition pathways.
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Caption: Potential energy diagram for the isomerization of fulminic acid to isocyanic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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